molecular formula C27H23N3O3 B2376856 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one CAS No. 1358252-38-6

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Cat. No.: B2376856
CAS No.: 1358252-38-6
M. Wt: 437.499
InChI Key: DAOMHCKLRBMNNC-UHFFFAOYSA-N
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Description

3-(3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxyphenyl group, an oxadiazole ring, and a quinolinone moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are utilized to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation. The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one lies in its combination of structural features that confer distinct chemical and biological properties. Its ability to inhibit EGFR kinase and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .

Biological Activity

The compound 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its pharmacological implications.

Chemical Structure

The compound features a complex structure comprising a quinoline core linked to a benzyloxy-substituted oxadiazole moiety. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

In vitro assays indicated that certain derivatives showed promising cytotoxic effects. For example, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells for related compounds .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88
5rHEK38.30
5iHEK45.23

These results indicate selective potency towards cancer cells while demonstrating lower toxicity towards normal cells (IC50 > 50 µM for most compounds tested).

Enzyme Inhibition

Another significant aspect of the biological activity of oxadiazole derivatives is their ability to inhibit specific enzymes such as monoamine oxidase B (MAO B). A related compound demonstrated potent inhibition with an IC50 value in the low nanomolar range (1.4 nM), showcasing a high selectivity for MAO B over MAO A . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Enzyme Inhibition Potency of Related Compounds

CompoundEnzyme InhibitedIC50 (nM)Selectivity Ratio (A/B)
12aMAO B1.4>71,400
Other CompoundsVariousVariesVaries

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as tubulin and various enzymes involved in metabolic pathways. Molecular docking studies have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization, which is essential for cell division .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

  • Study on Cytotoxicity : A recent evaluation of several oxadiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against breast and prostate cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
  • Enzyme Selectivity Analysis : Research highlighted the selectivity of certain oxadiazole derivatives for MAO B over MAO A, emphasizing their potential for treating neurological disorders without affecting other monoamine pathways .

Properties

IUPAC Name

3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-2-16-30-17-23(25(31)22-10-6-7-11-24(22)30)27-28-26(29-33-27)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,17H,2,16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOMHCKLRBMNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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